
E3 Ligase Ligand-linker Conjugate 94
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 Ligase Ligand-linker Conjugate 94 is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the targeted degradation of proteins by the ubiquitin-proteasome system . The ubiquitin-proteasome system is essential for maintaining cellular homeostasis by degrading misfolded, damaged, or excess proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 94 involves the conjugation of a ligand for the E3 ubiquitin ligase with a linker. One common method includes the use of primary amines and DIPEA in DMF at 90°C to introduce the linker to the ligand . The process typically involves multiple steps, including the activation of the ligand and the subsequent attachment of the linker.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
化学反应分析
Types of Reactions
E3 Ligase Ligand-linker Conjugate 94 undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: These reactions may be involved in the activation of the ligand or the linker.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include primary amines, DIPEA, and DMF. The reactions are typically carried out at elevated temperatures, such as 90°C .
Major Products Formed
The major product formed from these reactions is the this compound itself, which can then be used as an intermediate for the synthesis of complete PROTAC molecules .
科学研究应用
E3 Ligase Ligand-linker Conjugate 94 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Facilitates the targeted degradation of specific proteins, allowing researchers to study the effects of protein depletion on cellular processes.
Industry: Used in the development of new drugs and therapeutic strategies by pharmaceutical companies.
作用机制
E3 Ligase Ligand-linker Conjugate 94 functions by recruiting the E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The compound binds to the E3 ligase and the target protein, forming a ternary complex that facilitates the transfer of ubiquitin to the target protein . This process is crucial for regulating protein levels and maintaining cellular homeostasis .
相似化合物的比较
E3 Ligase Ligand-linker Conjugate 94 is unique in its ability to recruit specific E3 ligases, such as Cereblon, to target proteins for degradation . Similar compounds include:
Von Hippel-Lindau (VHL) Ligands: Used in PROTACs to recruit the VHL E3 ligase.
MDM2 Ligands: Target the MDM2 E3 ligase for protein degradation.
Cereblon (CRBN) Ligands: Similar to this compound, these ligands recruit the Cereblon E3 ligase.
cIAP1 Ligands: Used to recruit the cIAP1 E3 ligase.
This compound stands out due to its specific binding affinity and the efficiency with which it facilitates protein degradation, making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C25H29N5O6 |
|---|---|
分子量 |
495.5 g/mol |
IUPAC 名称 |
2-[1-[1-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]piperidin-4-yl]-1,6-diazaspiro[3.3]heptan-6-yl]acetic acid |
InChI |
InChI=1S/C25H29N5O6/c31-20-4-3-19(22(34)26-20)30-23(35)17-2-1-16(11-18(17)24(30)36)28-8-5-15(6-9-28)29-10-7-25(29)13-27(14-25)12-21(32)33/h1-2,11,15,19H,3-10,12-14H2,(H,32,33)(H,26,31,34)/t19-/m0/s1 |
InChI 键 |
ZBVOXADHYACZOZ-IBGZPJMESA-N |
手性 SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N5CCC56CN(C6)CC(=O)O |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N5CCC56CN(C6)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



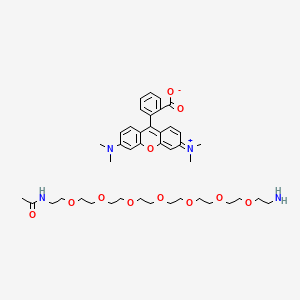

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)

![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)
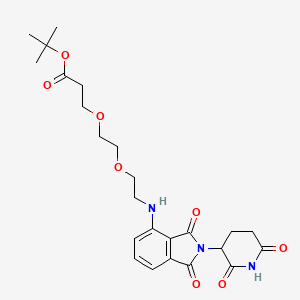
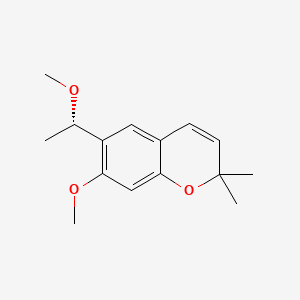
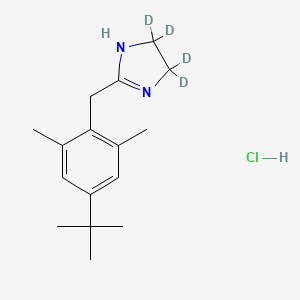
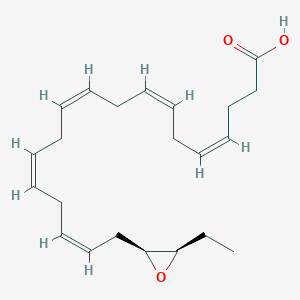
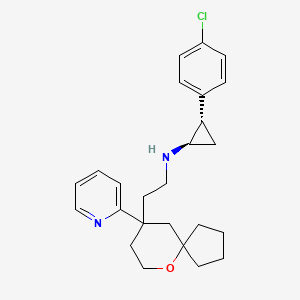
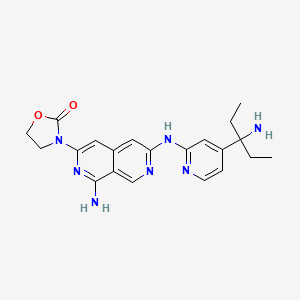
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)

